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Compound of Interest
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Cat. No.: B1580931 Get Quote

Introduction
N-benzyl-N-phenylaniline, systematically known as N,N-diphenylbenzylamine, is a tertiary

amine featuring a nitrogen atom bonded to a benzyl group and two phenyl groups. Its chemical

formula is C₁₉H₁₇N, and its unique structure gives rise to a distinct spectroscopic fingerprint.[1]

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for N-benzyl-N-phenylaniline.

As a Senior Application Scientist, this guide is structured to not only present the spectral data

but also to delve into the rationale behind the expected spectroscopic behavior. Given the

limited availability of published experimental spectra for N,N-diphenylbenzylamine, this

document will provide a comprehensive analysis based on established spectroscopic principles

and comparative data from structurally related analogs, namely N,N-dibenzylaniline and N-

benzylaniline. This approach ensures a robust and scientifically grounded interpretation for

researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview
The structure of N-benzyl-N-phenylaniline is foundational to understanding its spectra. The

molecule consists of a central nitrogen atom, creating a sterically hindered environment. This

steric hindrance influences the conformation of the phenyl and benzyl groups, which in turn

affects their electronic environment and, consequently, their spectroscopic signatures.

Caption: Molecular structure of N-benzyl-N-phenylaniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For N-benzyl-N-phenylaniline, both ¹H and ¹³C NMR are essential for structural

confirmation.

¹H NMR Spectroscopy
Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of purified N-benzyl-N-phenylaniline
in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Data Acquisition: Record the spectrum with a standard pulse sequence. Key parameters

include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to

ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation:

The ¹H NMR spectrum of N-benzyl-N-phenylaniline is expected to show distinct signals for

the benzylic methylene protons and the aromatic protons of the three phenyl rings.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1580931?utm_src=pdf-body
https://www.benchchem.com/product/b1580931?utm_src=pdf-body
https://www.benchchem.com/product/b1580931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~4.7 - 5.0 Singlet (s) 2H -CH₂- (Benzylic)

The methylene

protons are

adjacent to the

nitrogen and the

phenyl ring,

leading to a

downfield shift. In

the related N,N-

dibenzylaniline,

these protons

appear as a

singlet at ~4.72

ppm.[2]

~6.7 - 7.5 Multiplet (m) 15H Aromatic Protons The 15 aromatic

protons of the

three phenyl

rings will likely

appear as a

complex multiplet

in the typical

aromatic region.

The two N-

phenyl groups

and the benzyl

phenyl group will

have slightly

different

electronic

environments,

leading to

overlapping

signals. In N,N-

dibenzylaniline,
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the aromatic

protons are

observed in the

range of 6.75-

7.42 ppm.[2]

Causality in Interpretation: The singlet nature of the benzylic protons is due to the absence of

adjacent protons. The chemical shift is influenced by the electron-withdrawing effect of the

nitrogen and the aromatic rings. The complexity of the aromatic region arises from the

overlapping signals of the three distinct phenyl environments.

¹³C NMR Spectroscopy
Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C

channel.

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the

spectrum to singlets for each unique carbon. A greater number of scans is necessary due to

the low natural abundance of the ¹³C isotope.

Data Processing: Similar to ¹H NMR, the data is processed and referenced to the solvent

peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for the benzylic carbon and

the carbons of the aromatic rings.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~55 - 60 -CH₂- (Benzylic)

This aliphatic carbon is bonded

to the nitrogen, shifting it

downfield. For comparison, the

benzylic carbon in N,N-

dibenzylaniline appears at

approximately 54.3 ppm.[2]

~110 - 150 Aromatic Carbons

The aromatic carbons will

appear in this range. The

quaternary carbons bonded to

the nitrogen will be the most

downfield (~148-150 ppm).

The other aromatic carbons

will have chemical shifts

dependent on their position on

the rings. In N,N-

dibenzylaniline, the aromatic

carbons are observed between

112.6 and 149.3 ppm.[2]

Infrared (IR) Spectroscopy
Experimental Protocol:

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount

of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR

crystal.

Instrumentation: An FTIR spectrometer is used.

Data Acquisition: A background spectrum is first recorded, followed by the sample spectrum,

typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:
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The IR spectrum will reveal the presence of characteristic functional groups.

Predicted
Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3100 - 3000 C-H stretch Aromatic

Characteristic of C-H

bonds on the phenyl

rings.

3000 - 2850 C-H stretch Aliphatic

Corresponding to the

C-H bonds of the

benzylic -CH₂- group.

1600 - 1450 C=C stretch Aromatic

Multiple bands are

expected in this region

due to the vibrations

of the phenyl rings.

1360 - 1250 C-N stretch Tertiary Amine

The stretching

vibration of the C-N

bond is a key indicator

of the amine

functionality.

770 - 730 & 710 - 690
C-H bend (out-of-

plane)

Monosubstituted

Benzene

These bands are

characteristic of the

substitution pattern on

the benzyl and phenyl

rings.

Mass Spectrometry (MS)
Experimental Protocol:

Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g.,

methanol or acetonitrile) is prepared for techniques like Electrospray Ionization (ESI). For

Electron Ionization (EI), the sample can be introduced directly or via a GC inlet.
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Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of

the molecular ion and its fragments.

Predicted Mass Spectrum and Interpretation:

The mass spectrum provides information about the molecular weight and the fragmentation

pattern of the molecule.

Molecular Ion (M⁺): The molecular weight of N-benzyl-N-phenylaniline (C₁₉H₁₇N) is 259.35

g/mol . The mass spectrum should show a molecular ion peak at m/z = 259.

Key Fragmentation Patterns: Electron ionization would likely lead to the following key

fragments:

Loss of a benzyl group: A prominent peak at m/z = 168, corresponding to the

diphenylamine radical cation, [ (C₆H₅)₂N ]⁺.

Formation of the tropylium ion: A very stable fragment at m/z = 91, characteristic of a

benzyl group, [C₇H₇]⁺.

Loss of a phenyl group: A peak at m/z = 182, corresponding to the [ (C₆H₅)(CH₂C₆H₅)N ]⁺

fragment.
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Spectroscopic Analysis Workflow

N-benzyl-N-phenylaniline Sample

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data
(Chemical Shifts, Frequencies, m/z)

Structural Elucidation

Click to download full resolution via product page

Caption: A typical workflow for the spectroscopic characterization of N-benzyl-N-
phenylaniline.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for N-benzyl-N-phenylaniline (N,N-diphenylbenzylamine). By integrating foundational

principles with comparative data from structurally similar molecules, we have established a

detailed and scientifically rigorous framework for the interpretation of its NMR, IR, and mass

spectra. The provided protocols and interpretations serve as a valuable resource for

researchers in the synthesis, identification, and application of this and related compounds. The

self-validating nature of combining these orthogonal analytical techniques provides a high

degree of confidence in structural assignments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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